(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol
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Overview
Description
“(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol” is a chemical compound with the CAS Number: 2241107-30-0 . It has a molecular weight of 196.19 . The IUPAC name for this compound is (S)-1-(5-(trifluoromethyl)thiophen-3-yl)ethan-1-ol . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7F3OS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4,11H,1H3/t4-/m0/s1 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 196.19 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Nonlinear Optical Properties and Crystal Synthesis : A study by Sathiya and Senthilkumar (2020) discussed the synthesis and characterization of a compound structurally related to (1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol, focusing on its nonlinear optical properties. This research is significant for applications in optical technologies.
Synthesis of Derivatives for Potential Therapeutic Applications : Research by Küçükgüzel et al. (2013) involved the synthesis of novel derivatives with a structure incorporating elements similar to this compound, demonstrating potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities.
Biocatalytic Preparation for Pharmaceutical Intermediates : The work by Chen et al. (2019) focused on the biocatalytic preparation of a compound closely related to this compound. This process is particularly relevant for creating enantiomerically pure pharmaceutical intermediates.
Enzymatic Bioreduction in Pharmaceutical Synthesis : In another study, Yu et al. (2018) explored the enzymatic bioreduction of a compound structurally similar to this compound, showing its application in the synthesis of pharmaceuticals.
Energy Transfer Studies for Sensory Applications : Research by Naik et al. (2018) discussed the energy transfer studies from derivatives of thiophene, which is a core part of this compound. This has implications for sensory applications.
Synthesis for Antibacterial Properties : A study by Kumar et al. (2005) on the synthesis and antibacterial activity of new derivatives, including elements found in this compound, highlights the potential of these compounds in developing antibacterial agents.
Safety and Hazards
The compound has several hazard statements including H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Properties
IUPAC Name |
(1S)-1-[5-(trifluoromethyl)thiophen-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3OS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4,11H,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTBDBXIKDHUHN-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC(=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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